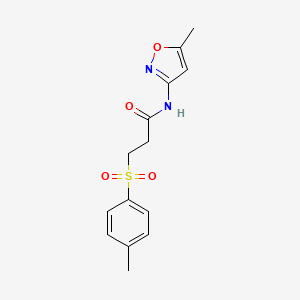

N-(5-methylisoxazol-3-yl)-3-tosylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

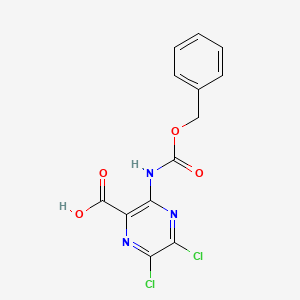

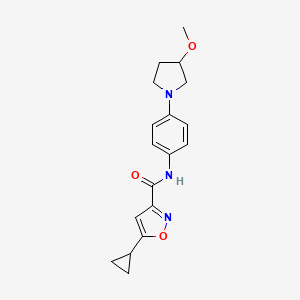

“N-(5-methylisoxazol-3-yl)-3-tosylpropanamide” is a compound that likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a methyl group at the 5-position . The compound also likely contains a tosyl group and a propanamide group, although the exact structure isn’t clear from the name alone .

Synthesis Analysis

While the specific synthesis of “N-(5-methylisoxazol-3-yl)-3-tosylpropanamide” isn’t available, related compounds such as N1, N3-bis (5-methylisoxazol-3-yl)malonamide have been synthesized and characterized . The synthesis of these related compounds often involves reactions with amide-containing compounds .

Applications De Recherche Scientifique

Chemical Synthesis and Pharmacological Activities

N-(5-methylisoxazol-3-yl)-3-tosylpropanamide is a compound of interest within various fields of chemical synthesis and pharmacology. Research has explored its synthesis, pharmacological effects, and potential applications in medicinal chemistry. Notably, studies have focused on its role in the development of amino acid antagonists at non-N-methyl-D-aspartic acid (NMDA) excitatory amino acid receptors, showcasing its relevance in neuroprotection and the modulation of excitatory neurotransmission.

Neuroprotection and Excitatory Amino Acid Receptor Antagonism : Research has utilized isoxazole amino acids, closely related to N-(5-methylisoxazol-3-yl)-3-tosylpropanamide, for developing novel excitatory amino acid (EAA) receptor antagonists. These compounds, such as AMOA and AMNH, have shown potential in neuroprotection and the selective antagonism of excitatory neurotransmission mediated by receptors like AMPA and kainate, without affecting NMDA receptor complex activities. This indicates a promising avenue for therapeutic interventions against excitotoxicity and neurodegenerative conditions (Krogsgaard‐Larsen et al., 1991).

Central Muscle Relaxant Properties : In the search for new centrally acting muscle relaxants, derivatives of 5-amino-3-phenylisoxazole, structurally related to N-(5-methylisoxazol-3-yl)-3-tosylpropanamide, were synthesized and evaluated. These studies uncovered compounds with muscle relaxant activity comparable to known muscle relaxants like tolperisone, highlighting their potential in developing treatments for muscle spasticity with minimal central nervous system depressant side effects (Tatee et al., 1986).

Biodegradation and Environmental Impact : Investigations into the biodegradation of sulfamethoxazole (SMX) identified that certain bacterial strains could completely degrade 3-amino-5-methylisoxazole, a structurally similar compound to N-(5-methylisoxazol-3-yl)-3-tosylpropanamide, within 120 hours. This research contributes to understanding the environmental impact and degradation pathways of sulfonamide antibiotics, with implications for bioremediation efforts of contaminated sites (Mulla et al., 2018).

Mécanisme D'action

Target of Action

It’s known that the supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents .

Mode of Action

The mode of action of N-(5-methylisoxazol-3-yl)-3-tosylpropanamide involves interactions with its targets that lead to changes at the molecular level. The energy similarities between the interaction of the first sites NH amide ⋯O C amide and the symmetric sites NH amide ⋯N isox were found to contribute to their formation .

Biochemical Pathways

It’s known that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

Result of Action

It’s known that the presence of dmso resulted in the formation of a form where the solvent molecule disrupted amide-amide interactions .

Action Environment

The action, efficacy, and stability of N-(5-methylisoxazol-3-yl)-3-tosylpropanamide can be influenced by environmental factors. For instance, the presence of DMSO resulted in the formation of a form where the solvent molecule disrupted amide-amide interactions .

Propriétés

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-10-3-5-12(6-4-10)21(18,19)8-7-14(17)15-13-9-11(2)20-16-13/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZHNGUHYBIKHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NOC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide](/img/structure/B2704290.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2704291.png)

![N-[(4-fluorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2704298.png)

![Benzyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2704301.png)

![N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2704304.png)

![1-(2,5-dimethoxyphenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2704305.png)